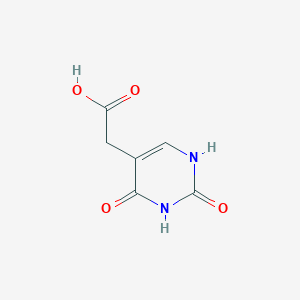

Uracil-5-ylacetic acid

Description

Significance of Uracil (B121893) Derivatives in Chemical Biology and Medicinal Chemistry

Uracil and its derivatives are cornerstone molecules in the landscape of drug discovery and biomedical research. nih.govresearchgate.net These compounds, belonging to the pyrimidine (B1678525) family, are recognized for their diverse biological activities, which has led to their development as therapeutic agents for a wide range of diseases. nih.govresearchgate.net The structural framework of uracil is considered a "privileged scaffold" in medicinal chemistry, meaning it can be readily modified to interact with various biological targets. researchgate.netresearchgate.nettaylorandfrancis.com

The therapeutic potential of uracil derivatives is extensive, with applications in treating viral infections, various forms of cancer, diabetes, and thyroid disorders. nih.govresearchgate.net For instance, the well-known anticancer drug 5-fluorouracil (B62378) operates by mimicking uracil, thereby interfering with nucleic acid synthesis and inhibiting the proliferation of cancerous cells. wikipedia.org This principle of metabolic antagonism is a common strategy in the design of uracil-based drugs. Furthermore, uracil derivatives have been investigated for their potential as antiviral, antibacterial, and anti-leishmanial agents. wikipedia.orgrsc.org

The versatility of the uracil structure allows for chemical modifications at various positions of the pyrimidine ring, leading to a vast library of compounds with distinct physicochemical and biological properties. rsc.orgfrontiersin.org Researchers continue to explore new uracil derivatives, synthesizing novel molecules with enhanced efficacy and selectivity for their intended biological targets. rsc.orgresearchgate.net The ability of uracil derivatives to form hydrogen bonds and engage in other non-covalent interactions is crucial to their biological function and is a key consideration in the design of new therapeutic agents. rsc.org

Contextual Overview of Uracil as a Pyrimidine Nucleobase

Uracil is a fundamental component of ribonucleic acid (RNA), one of the two major types of nucleic acids in living organisms. wikipedia.orgbyjus.combritannica.com It is a naturally occurring pyrimidine nucleobase, a class of heterocyclic aromatic organic compounds. byjus.comnih.govhimedialabs.com First discovered in 1900 through the hydrolysis of yeast nuclein, uracil is denoted by the letter 'U' in the genetic code of RNA. wikipedia.orgbyjus.com

Structurally, uracil is a planar, unsaturated compound that can exist in different tautomeric forms, with the lactam structure being the most common at physiological pH. wikipedia.orgbyjus.com In the context of RNA, uracil forms a base pair with adenine (B156593) via two hydrogen bonds, a crucial interaction for the structure and function of RNA molecules. wikipedia.orgbyjus.combritannica.com

A key distinction between RNA and deoxyribonucleic acid (DNA) is the presence of uracil in RNA and thymine (B56734) in DNA. wikipedia.orgbritannica.com Thymine is essentially a methylated form of uracil. wikipedia.orgbyjus.com The evolutionary replacement of uracil with thymine in DNA is thought to have contributed to greater genetic stability, as cytosine can deaminate to form uracil, which could lead to mutations during DNA replication. wikipedia.org

The metabolic pathway of uracil involves its degradation into β-alanine, carbon dioxide, and ammonia. wikipedia.org In organisms, uracil is synthesized as uridine (B1682114) monophosphate (UMP) from orotidine (B106555) 5'-monophosphate. wikipedia.org

Table 1: Properties of Uracil

| Property | Value |

|---|---|

| IUPAC Name | Pyrimidine-2,4(1H,3H)-dione |

| Other Names | 2,4-Dihydroxypyrimidine, 2,4-Dioxopyrimidine |

| CAS Number | 66-22-8 |

| Molecular Formula | C₄H₄N₂O₂ |

| Molar Mass | 112.09 g/mol |

| Appearance | Colorless, crystalline solid |

| In Nucleic Acids | Found in RNA, pairs with Adenine |

| Solubility | Sparingly soluble in water |

This table was generated based on data from provided sources. wikipedia.orgbyjus.combritannica.comnih.govhimedialabs.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Uracil-5-ylacetic acid |

| Uracil |

| 5-fluorouracil |

| Thymine |

| Adenine |

| Cytosine |

| Guanine |

| β-alanine |

| Uridine monophosphate (UMP) |

| Orotidine 5'-monophosphate |

| 5-Caroxy uracil-1-yl acetic acid benzyl (B1604629) ester |

| 5-(Trifluoromethyl)uracil |

| 1-(β-D-Xylofuranosyl)uracil |

| Tegafur |

| Ureidopropionic acid |

| Uridine |

| 5-Formyluracil (B14596) |

| 5-arylurea uracil |

| 5-aminouracil |

| Diethyl acetylenedicarboxylate |

| Dimethyl acetylenedicarboxylate |

| Colchicine (B1669291) |

| 5-chlorouracil |

| Chitosan |

| Pemetrexed |

| (−)-5′-noraristeromycin |

| (−)-9-(4′-hydroxy-2′-cyclopenten-1′-yl)adenine |

| Ethyl ester of [2,6-dioxo-3-[(2-benzoylphenoxy)ethyl)]-3,6-dihydropyrimidine-1(2H)-yl]acetic acid |

| Ethyl ester of [2,6-dioxo-3-[(2-[2-(3,5-dimethylbenzoyl)-4-chlorophenophenoxy]ethyl]-3,6-dihydropyrimidine-1(2H)-yl]carboxylic acid |

| Ethyl ester of [2,6-dioxo-3-[(2-benzoylphenoxy)ethyl]-5-methyl-3,6-dihydropyrimidine-1(2H)-yl]carboxylic acid |

| [2,6-Dioxo-3-[(2-[2-(3,5-dimethylbenzoyl)-4-chlorophenophenoxy]ethyl]-3,6-dihydropyrimidine-1(2H)-yl]carboxylic acid |

| Ethyl ester of [2,6-dioxo-3-[(2-[2-(3,5-dimethylbenzoyl)-4-chlorophenophenoxy]ethyl]-5-methyl-3,6-dihydropyrimidine-1(2H)-yl]carboxylic acid |

| 2-thiouracil-5-sulfonamides |

| Phenytoin |

| Caffeic acid |

| S-allyl cysteine |

| Caffeine |

| Penciclovir |

| Theobromine |

| Theophylline |

| Uramustine |

This table was generated based on the compounds mentioned in the text.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGODTQUYAKZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305198 | |

| Record name | Uracil-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20763-91-1 | |

| Record name | NSC169680 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies for Uracil Yl Acetic Acid Compounds

Strategies for Uracil-yl-acetic Acid Core Formation

The construction of the uracil-5-ylacetic acid core can be approached through various synthetic routes. These strategies typically involve either the formation of the pyrimidine (B1678525) ring with the acetic acid moiety already in place on a precursor molecule or the introduction of the acetic acid side chain onto a pre-formed uracil (B121893) ring. The latter is more common and offers greater flexibility in the synthesis of a diverse range of derivatives.

Derivatization at the C5 Position of the Uracil Ring

The C5 position of the uracil ring is a primary target for modification due to its susceptibility to electrophilic substitution and its role in the biological activity of many uracil derivatives. Several methods have been developed to introduce an acetic acid group at this position.

5-Carboxyuracil, also known as isoorotic acid, serves as a versatile starting material for the synthesis of this compound. The carboxylic acid group at the C5 position can be extended by one carbon to form the desired acetic acid side chain. A classic method for such a homologation is the Arndt-Eistert reaction.

In this multi-step process, 5-carboxyuracil is first converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂). The resulting 5-(chloroformyl)uracil is then reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate. The key step of the synthesis is the Wolff rearrangement of the diazoketone, which is typically promoted by a metal catalyst such as silver oxide (Ag₂O) or by photolysis. The rearrangement produces a highly reactive ketene (B1206846), which is then trapped by a nucleophile. In the presence of water, the ketene is hydrolyzed to yield this compound.

| Step | Reagent(s) | Intermediate/Product | Purpose |

| 1 | Thionyl chloride (SOCl₂) | 5-(Chloroformyl)uracil | Activation of the carboxylic acid |

| 2 | Diazomethane (CH₂N₂) | 5-(Diazoacetyl)uracil | Formation of the diazoketone |

| 3 | Silver oxide (Ag₂O) or hv | Uracil-5-ylketene | Wolff rearrangement to form the ketene |

| 4 | Water (H₂O) | This compound | Hydrolysis of the ketene to the final product |

This method is advantageous for its ability to cleanly introduce the acetic acid moiety with a defined chain length. However, the use of diazomethane, a toxic and explosive reagent, requires careful handling and specialized equipment.

Direct alkylation of the C5 position of uracil with chloroacetic acid is not a straightforward or commonly employed method for the synthesis of this compound. The C5 position of the uracil ring is not sufficiently nucleophilic to react directly with an alkyl halide like chloroacetic acid under standard conditions. Instead, N-alkylation at the N1 and N3 positions is the more favored reaction pathway.

To achieve C5-alkylation, the uracil ring typically requires activation. One potential, albeit indirect, approach could involve the initial halogenation of the C5 position to form 5-halouracil (e.g., 5-bromouracil (B15302) or 5-iodouracil). This halogenated intermediate can then undergo a palladium-catalyzed cross-coupling reaction with a suitable two-carbon synthon that can be subsequently converted to an acetic acid group. For instance, a Heck reaction with vinyl acetate (B1210297) followed by hydrolysis could potentially yield the desired product. However, a direct C-C bond formation using chloroacetic acid or its ester as the coupling partner with an activated uracil derivative at the C5 position is not a well-established synthetic route.

5-Formyluracil (B14596) and 5-hydroxymethyluracil (B14597) are valuable intermediates in the synthesis of this compound, as the aldehyde and alcohol functionalities at the C5 position provide a handle for further chemical transformations.

From 5-Formyluracil:

The aldehyde group of 5-formyluracil can be converted to the acetic acid side chain through various carbon-carbon bond-forming reactions. One effective method is the Horner-Wadsworth-Emmons (HWE) reaction . In this reaction, 5-formyluracil is treated with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base. This reaction typically forms an α,β-unsaturated ester, (E)-ethyl 2-(uracil-5-yl)acrylate. Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester group yields this compound.

| Step | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | Triethyl phosphonoacetate, Base (e.g., NaH) | (E)-Ethyl 2-(uracil-5-yl)acrylate | Horner-Wadsworth-Emmons olefination |

| 2 | H₂, Pd/C | Ethyl (uracil-5-yl)acetate | Catalytic hydrogenation |

| 3 | Acid or Base (e.g., HCl or NaOH) | This compound | Ester hydrolysis |

Alternatively, the Reformatsky reaction can be employed. This involves reacting 5-formyluracil with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc metal. The reaction forms a β-hydroxy ester intermediate, which can then be dehydrated and reduced to afford the uracil-5-ylacetate, followed by hydrolysis to the final acid.

From 5-Hydroxymethyluracil:

5-Hydroxymethyluracil, which can be prepared by the reaction of uracil with formaldehyde, can also serve as a precursor. nih.gov The hydroxyl group can be converted into a better leaving group, such as a halide (e.g., by treatment with thionyl chloride to form 5-chloromethyluracil). This activated intermediate can then undergo nucleophilic substitution with a cyanide salt (e.g., NaCN) to introduce a cyanomethyl group at the C5 position. Subsequent hydrolysis of the nitrile functionality under acidic or basic conditions yields this compound.

| Step | Reagent(s) | Intermediate/Product | Purpose |

| 1 | Thionyl chloride (SOCl₂) | 5-Chloromethyluracil | Conversion of hydroxyl to a leaving group |

| 2 | Sodium cyanide (NaCN) | Uracil-5-ylacetonitrile | Introduction of the cyanomethyl group |

| 3 | Acid or Base (e.g., HCl or NaOH) | This compound | Nitrile hydrolysis |

5-Hydroxyuracil (B1221707) can be a starting point for the synthesis of this compound, although it often requires conversion to a more reactive intermediate. The hydroxyl group at the C5 position can influence the reactivity of the ring, but it does not directly provide a functional handle for building the acetic acid side chain.

A plausible synthetic strategy would involve the conversion of the 5-hydroxyl group into a triflate or another suitable leaving group. This would activate the C5 position for palladium-catalyzed cross-coupling reactions. For instance, the 5-triflate derivative of a protected uracil could be coupled with a reagent like ethyl (tributylstannyl)acetate in a Stille coupling reaction. Subsequent deprotection would then yield the ethyl ester of this compound, which can be hydrolyzed to the final product.

Alternatively, 5-hydroxyuracil can be converted to 5-halouracils, which are versatile intermediates for various cross-coupling reactions as mentioned previously. For example, a Heck or Sonogashira coupling on a 5-halouracil derived from 5-hydroxyuracil can be employed to introduce the two-carbon side chain. The Sonogashira coupling of a 5-iodouracil (B140508) with an acetylene (B1199291) derivative, followed by oxidation and hydration of the triple bond, could lead to the formation of the acetic acid moiety.

Derivatization at the N1 and N3 Positions of the Uracil Ring

The N1 and N3 positions of the uracil ring are amide nitrogens and are readily susceptible to alkylation. Derivatization at these positions is often desired to modify the solubility, bioavailability, and biological activity of this compound compounds. The synthesis of N-substituted this compound derivatives typically involves the alkylation of a pre-formed this compound ester.

Direct alkylation of this compound itself can be challenging due to the presence of the acidic carboxylic acid group. Therefore, the ester form is commonly used, and the alkylating agent is introduced in the presence of a base. The regioselectivity of the alkylation (N1 vs. N3) is a key consideration.

In many cases, a mixture of N1 and N3 alkylated products is obtained. The ratio of these isomers can be influenced by the nature of the alkylating agent, the base, the solvent, and the reaction temperature. To achieve selective alkylation, protecting group strategies are often employed.

For selective N3-alkylation , the N1 position can be protected with a suitable protecting group, such as a pivaloyloxymethyl (POM) or a 2,4-dinitrophenyl (DNP) group. After protection of the N1 position, the N3 position can be alkylated using an appropriate alkyl halide in the presence of a base like potassium carbonate. Subsequent removal of the N1-protecting group yields the N3-alkylated product.

For selective N1-alkylation , the greater acidity of the N3-proton can be exploited. Under certain conditions, the N3-anion is preferentially formed and can be selectively alkylated. Alternatively, steric hindrance at the N1 position can be used to direct alkylation to the N3 position. Conversely, bulky substituents at the C6 position can favor N1-alkylation.

The following table provides a general overview of reaction conditions for N-alkylation of uracil derivatives.

| Position of Alkylation | General Strategy | Typical Reagents and Conditions |

| N1 and N3 (mixture) | Direct alkylation of uracil-5-ylacetate | Alkyl halide, K₂CO₃, DMF |

| Selective N3 | N1-protection followed by alkylation and deprotection | 1. POM-Cl or DNP-Cl; 2. Alkyl halide, K₂CO₃; 3. Deprotection |

| Selective N1 | Exploiting differential acidity or steric hindrance | Specific base/solvent systems, bulky C6-substituents |

Alkylation Strategies for Uracil-1-yl Acetic Acid Derivatives

The synthesis of uracil-1-yl acetic acid derivatives often involves the selective alkylation of the uracil ring at the N1 position. A common challenge in the alkylation of uracil is controlling the regioselectivity, as reactions can occur at both N1 and N3 positions. One effective method to achieve N1 selectivity is through the use of a protected uracil intermediate. For instance, 2,4-bis(trimethylsilyl) uracil can be alkylated with diethyl bromomalonate to produce uracil-1-malonic acid diethyl ester. nih.gov Subsequent hydrolysis of this intermediate under specific conditions can yield the desired uracil-1-acetic acid. nih.gov

Protecting groups play a crucial role in directing alkylation. It has been demonstrated that protecting the N1 position with a tert-Butoxycarbonyl (Boc) group allows for the selective alkylation at the N3 position. researchgate.net Conversely, this implies that in an unprotected uracil, the N1 position is often more reactive. The reaction conditions, including the choice of base and solvent, are critical. A series of novel 1,3-dialkylpyrimidine derivatives have been synthesized via selective N1 alkylation of N3-substituted pyrimidines using potassium carbonate (K2CO3) as a base in dimethylformamide (DMF) at room temperature. dntb.gov.ua While this demonstrates a method for N1 alkylation, direct synthesis of the acetic acid derivative requires an appropriate alkylating agent, such as ethyl bromoacetate. Studies on the reactions of uracil with reagents like tert-butyl dicarbonate (B1257347) (Boc2O) and ethyl iodide (EtI) have shown a diversity of possible alkylation and acylation products, confirming the complexity of controlling the reaction outcome. nih.govrsc.org

| Method | Reactants | Key Intermediate | Product |

| Malonic Ester Synthesis | 2,4-bis(trimethylsilyl) uracil, Diethyl bromomalonate | Uracil-1-malonic acid diethyl ester | Uracil-1-acetic acid |

| Selective N1 Alkylation | N3-substituted uracil, Alkyl halides, K2CO3/DMF | - | N1, N3-dialkyluracil derivative |

Advanced Conjugation and Hybrid Molecule Synthesis Techniques

Formation of Uracil-yl-acetic Acid-Pharmacophore Conjugates

Uracil-yl-acetic acid serves as a valuable building block for creating hybrid molecules, where it is conjugated to other pharmacologically active agents (pharmacophores). These conjugates aim to combine the properties of both moieties, potentially leading to enhanced efficacy or novel mechanisms of action.

A series of novel uracil and 5-fluorouracil-1-yl-acetic acid-colchicine derivatives have been synthesized. hep.com.cn The synthetic strategy involves coupling the uracil-1-yl-acetic acid moiety with C-10 analogues of colchicine (B1669291). hep.com.cn This is typically achieved through an amide bond formation, where the carboxylic acid of the uracil derivative is activated and then reacted with an amine group on the colchicine analogue. Deacetylcolchicine can be reacted with various anhydrides or activated acids to form conjugates. nih.gov For example, the synthesis of biotinylated colchicine derivatives involved reacting deacetylcolchicine with biotin (B1667282) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and triethylamine (B128534) as a base. nih.gov A similar principle applies to the conjugation with uracil-1-yl-acetic acid.

Novel substituted uracil-1'(N)-acetic acid esters of 20(S)-camptothecins have been synthesized using an acylation method. nih.gov This process involves creating an ester linkage between the carboxylic acid of the uracil-1'(N)-acetic acid and the 20-hydroxyl group of camptothecin (B557342) or its analogues. nih.govresearcher.life This strategy effectively combines the uracil moiety with the potent topoisomerase I inhibitor, camptothecin. nih.gov The synthesis of camptothecin-based antibody-drug conjugates has also utilized linker strategies that, while more complex, rely on fundamental reactions like condensation to attach payloads to linkers, which are then conjugated to the antibody. nih.gov

Conjugates of oleanolic acid (OA) and uracil have been synthesized to explore their potential anti-tumor activities. nih.govnih.gov In one described method, acyl oleanolic acid derivatives are first treated with oxalyl chloride to form the corresponding acyl chloride. This activated intermediate is then reacted with uracil in the presence of a base like triethylamine (Et3N) to generate the N-acylated uracil-oleanolic acid conjugate. nih.gov This creates a direct amide-like linkage between the C-28 carboxylic acid of the oleanolic acid skeleton and one of the nitrogen atoms of the uracil ring. nih.govnih.gov

| Conjugate Type | Pharmacophore | Linkage Type | Synthesis Method |

| Colchicine Conjugate | Colchicine Analogue | Amide | Coupling of uracil-1-yl-acetic acid with an amino-colchicine analogue. hep.com.cn |

| Camptothecin Conjugate | 20(S)-Camptothecin | Ester | Acylation of the 20-hydroxyl group of camptothecin with uracil-1'(N)-acetic acid. nih.gov |

| Oleanolic Acid Conjugate | Acyl Oleanolic Acid | N-Acyl | Reaction of an oleanolic acyl chloride with uracil. nih.gov |

A series of 1H-1,2,3-triazole-tethered uracil-ferrocenyl chalcone (B49325) conjugates have been synthesized utilizing Huisgen's azide-alkyne cycloaddition reaction, a form of "click chemistry". chapman.educhapman.edu The synthesis involves two key precursors: an O-propargylated ferrocenyl chalcone (containing an alkyne group) and an N-alkylated-azido-uracil (containing an azide (B81097) group). chapman.edu The N-alkylazido uracil derivatives are prepared by first alkylating uracil with a dibromoalkane, followed by a nucleophilic substitution with sodium azide. chapman.edu The subsequent copper-catalyzed reaction between the alkyne and azide precursors efficiently and specifically forms a stable 1,2,3-triazole ring that links the uracil and ferrocenyl chalcone moieties. chapman.educhapman.edu

Ampelopsin Derivatives

Research into the direct use of Ampelopsin, a natural dihydroflavonol, in the synthesis of this compound derivatives is an area that appears to be underexplored in the current scientific literature. Extensive searches have not yielded specific methodologies or reported examples of direct conjugation or derivatization of this compound with Ampelopsin. While Ampelopsin itself has been the subject of various studies for its biological activities, its application as a direct reactant or scaffold in the synthesis of novel uracil derivatives remains to be investigated. mdpi.com

Conjugation with Amino Acid Moieties

The conjugation of this compound with amino acid moieties represents a significant strategy for creating novel derivatives with modified physicochemical properties and potential biological activities. This approach typically involves the formation of an amide bond between the carboxylic acid group of this compound and the amino group of an amino acid. nih.gov

The general process for amino acid conjugation involves a two-step process. nih.gov The first step is the activation of the carboxyl group of the xenobiotic acid, in this case, this compound, to form a reactive acyl-CoA thioester. nih.gov This is followed by the acyl transfer to the amino group of the chosen amino acid. nih.gov

Various amino acids can be utilized for conjugation, leading to a diverse library of derivatives. The choice of amino acid can influence properties such as solubility, cell permeability, and interaction with biological targets. For instance, conjugation with glycine (B1666218) is a common metabolic pathway for xenobiotic carboxylic acids in humans. nih.gov The synthesis of such conjugates can be achieved using standard peptide coupling reagents.

While direct examples of the synthesis of this compound amino acid conjugates are not extensively detailed in the readily available literature, the principles of amino acid conjugation are well-established. For example, the synthesis of uracil polyoxin (B77205) C conjugates, which are amino acid nucleoside antibiotics, has been accomplished through the coupling of the amino functionality of the uracil derivative with an activated carboxylic acid. nih.gov This demonstrates the feasibility of applying similar methodologies to this compound.

A plausible synthetic route for the conjugation of this compound with an amino acid would involve the following steps:

Protection of the functional groups on the amino acid that are not involved in the amide bond formation.

Activation of the carboxylic acid of this compound using a suitable coupling agent.

Reaction of the activated this compound with the protected amino acid.

Deprotection of the resulting conjugate to yield the final product.

The table below outlines some common coupling agents used in amino acid conjugation.

| Coupling Agent | Description |

| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide (B86325) for amide bond formation. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide, often used in combination with N-hydroxysuccinimide (NHS). |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | A phosphonium-based coupling reagent known for its high efficiency and low racemization. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | An aminium-based coupling reagent that is highly effective for hindered amino acids. |

Applications of Click Chemistry (e.g., CuAAC Reactions) in Derivative Synthesis

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful and versatile tool for the synthesis of complex molecules, including derivatives of this compound. This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. To apply this to this compound, one of the reactants would be a derivative of this compound bearing either an azide or an alkyne functionality, while the other reactant would be the corresponding azide or alkyne-functionalized molecule to be conjugated.

For example, an alkyne-functionalized this compound derivative could be synthesized and then reacted with an azide-containing molecule of interest, such as a peptide, a carbohydrate, or a fluorescent dye. This approach allows for the modular and efficient construction of a wide variety of uracil-based conjugates.

The general reaction scheme for a CuAAC reaction is as follows:

R1-N3 + R2-C≡CH --(Cu(I) catalyst)--> R1-N-N=N-C(R2)=CH

The versatility of this reaction has been demonstrated in the synthesis of modified peptide nucleic acids (PNAs), where alkyne-modified uracil monomers are incorporated and subsequently functionalized using CuAAC.

Sonogashira Coupling for Modified Uracil Peptide Nucleic Acid

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction has proven to be a valuable method for the C-C bond formation and has been successfully applied to the synthesis of modified uracil derivatives, particularly in the context of peptide nucleic acids (PNAs).

In this context, a 5-halouracil derivative, such as 5-iodouracil, incorporated into a PNA monomer or oligomer, can be coupled with a variety of terminal alkynes. This allows for the introduction of diverse functional groups at the 5-position of the uracil base.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The choice of alkyne allows for the introduction of a wide range of functionalities, including hydroxyl groups, protected thiols, and protected amino groups.

A key advantage of the Sonogashira coupling is its compatibility with solid-phase synthesis, which is often used for the preparation of PNA oligomers. Resin-bound 5-iodouracil-PNA can be efficiently coupled with terminal alkynes to yield the desired modified PNA.

The table below summarizes some examples of terminal alkynes that have been used in Sonogashira coupling reactions with 5-iodouracil PNA monomers.

| Terminal Alkyne | Functional Group Introduced |

| Propargyl alcohol | Hydroxyl |

| Propargyl thiol (protected) | Thiol |

| Propargylamine (protected) | Amino |

1,3-Dipolar Cycloaddition Reactions for Hetaryluracil Derivatives

The 1,3-dipolar cycloaddition reaction is a powerful method for the synthesis of five-membered heterocyclic rings. mdpi.com This reaction involves the concerted cycloaddition of a 1,3-dipole to a dipolarophile. mdpi.com In the context of uracil chemistry, this methodology has been successfully employed for the synthesis of 5-hetaryluracil derivatives. nih.gov

In this approach, a substituted uracil can act as either the 1,3-dipole or the dipolarophile. For instance, a nitrile oxide derived from 5-formyluracil can react with various alkenes (dipolarophiles) to yield 5-(4,5-dihydroisoxazol-3-yl)pyrimidine-2,4(1H,3H)-diones. nih.gov Subsequent oxidation of these dihydroisoxazoles can lead to the corresponding 5-(isoxazol-3-yl)uracils. nih.gov

Alternatively, 5-cyanouracil (B1208135) can serve as the dipolarophile in reactions with nitrile oxides generated from aromatic aldoximes. nih.gov This reaction provides a direct route to 5-(1,2,4-oxadiazol-5-yl)uracil derivatives. nih.gov The reaction is typically carried out in a suitable solvent such as DMF, with a chlorinating agent and a base to generate the nitrile oxide in situ. nih.gov

The table below provides examples of hetaryluracil derivatives synthesized via 1,3-dipolar cycloaddition. nih.gov

| Uracil Derivative | Reactant | Heterocyclic Ring Formed |

| 5-Formyluracil oxime | Alkene | Isoxazoline |

| 5-Cyanouracil | Aromatic nitrile oxide | 1,2,4-Oxadiazole |

Exploration of Biocatalytic Approaches in Uracil Derivative Synthesis

Biocatalytic approaches offer an attractive alternative to traditional chemical synthesis for the preparation of uracil derivatives, often providing high selectivity and milder reaction conditions. Enzymes can be employed to catalyze specific transformations on the uracil scaffold, leading to the formation of desired products.

One example of a biocatalytic approach is the enzymatic synthesis of uracil glucuronide. Human UDP-glucuronosyltransferases (UGTs) are enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. mdpi.com This process has been used to synthesize uracil-n-glucuronide and uracil-o-glucuronide from uracil using a UGT-rich microsome preparate. mdpi.com

While the direct biocatalytic synthesis of this compound is not widely reported, the principles of enzymatic modification of uracil suggest that such approaches are feasible. Enzymes could potentially be used to introduce the acetic acid moiety at the 5-position of uracil or to further modify the this compound molecule.

The de novo pyrimidine biosynthetic pathway, which involves a series of enzymatic reactions to produce uridine (B1682114) monophosphate (UMP), provides a blueprint for how enzymes can be used to construct the uracil ring system. wikipedia.orgplos.orgnih.gov The enzymes in this pathway, such as carbamoyl (B1232498) phosphate (B84403) synthetase II, aspartate transcarbamoylase, and dihydroorotase, could potentially be harnessed for the synthesis of uracil derivatives. wikipedia.orgnih.gov

Further research in metabolic engineering and enzyme discovery could lead to the development of novel biocatalytic routes for the synthesis of this compound and its derivatives, offering a more sustainable and efficient alternative to chemical methods.

Analytical Chemistry Techniques for Structural Elucidation and Characterization

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of Uracil-5-ylacetic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive information about its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the electronic environment of the protons. The spectrum would likely feature a singlet for the C6-H proton of the uracil (B121893) ring, a singlet for the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain, and two broader signals for the N1-H and N3-H protons of the uracil ring. The carboxylic acid proton (-COOH) may also be visible as a very broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N1-H | ~11.2 | Broad Singlet |

| N3-H | ~11.0 | Broad Singlet |

| C6-H | ~7.5 | Singlet |

| -CH₂- (acetic acid) | ~3.2 | Singlet |

| -COOH | >12.0 | Very Broad Singlet |

Predicted values are based on typical chemical shifts for uracil derivatives and acetic acid moieties and may vary based on solvent and experimental conditions.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms. The chemical shifts are influenced by the hybridization and the nature of attached atoms (e.g., oxygen, nitrogen). The C2 and C4 carbons, being part of carbonyl groups, are expected to appear significantly downfield. cdnsciencepub.comnih.gov

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~172 |

| C4 (Uracil Ring C=O) | ~164 |

| C2 (Uracil Ring C=O) | ~152 |

| C6 (Uracil Ring) | ~142 |

| C5 (Uracil Ring) | ~110 |

| -CH₂- (acetic acid) | ~35 |

Predicted values are based on known data for uracil and substituted acetic acids and serve as an estimation. researchgate.nethmdb.cachemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for its various functional groups. researchgate.netorgchemboulder.com

Key expected absorptions include:

O-H Stretch: A very broad band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region. orgchemboulder.com

N-H Stretch: Medium intensity bands from the amide groups in the uracil ring, appearing around 3200-3100 cm⁻¹.

C-H Stretch: Absorptions for the sp² C-H of the ring and sp³ C-H of the methylene group would appear just above and below 3000 cm⁻¹, respectively.

C=O Stretch: Strong, intense bands are expected for the three carbonyl groups. The carboxylic acid C=O typically absorbs around 1720-1700 cm⁻¹, while the two amide C=O groups of the uracil ring would appear in the 1700-1650 cm⁻¹ region. pressbooks.pub

C=C and C=N Stretches: These are expected in the 1650-1550 cm⁻¹ region.

C-O Stretch: A band corresponding to the C-O single bond of the carboxylic acid is expected around 1320-1210 cm⁻¹. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3200 - 3100 | N-H stretch | Amide (Uracil Ring) |

| ~3050 | C-H stretch | Aromatic-like (Uracil Ring) |

| ~2950 | C-H stretch | Methylene (-CH₂-) |

| 1720 - 1700 (strong) | C=O stretch | Carboxylic Acid |

| 1700 - 1650 (strong) | C=O stretch | Amide (Uracil Ring) |

| 1650 - 1550 | C=C stretch | Alkene-like (Uracil Ring) |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound (C₆H₆N₂O₄), the exact molecular weight is 170.12 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) would be observed. By inducing fragmentation (e.g., through electron impact or collision-induced dissociation), a characteristic pattern of fragment ions is produced. cdnsciencepub.comsphinxsai.com

A plausible fragmentation pathway for this compound could involve:

Decarboxylation: Loss of the carboxyl group (-COOH, 45 Da) from the acetic acid side chain.

Side-chain cleavage: Cleavage of the entire acetic acid side chain (-CH₂COOH, 59 Da).

Ring Fragmentation: Subsequent fragmentation of the uracil ring, often involving the loss of isocyanic acid (HNCO, 43 Da) or carbon monoxide (CO, 28 Da), which is characteristic of pyrimidine (B1678525) bases. cdnsciencepub.comsapub.orgresearchgate.net

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment | Description |

| 170 | [C₆H₆N₂O₄]⁺ | Molecular Ion (M⁺) |

| 152 | [C₆H₄N₂O₃]⁺ | Loss of H₂O (18 Da) |

| 125 | [C₅H₅N₂O₂]⁺ | Loss of -COOH (45 Da) |

| 111 | [C₄H₃N₂O₂]⁺ | Loss of -CH₂COOH (59 Da) |

| 69 | [C₃H₃NO]⁺ | Common fragment from uracil ring cleavage |

Elemental Analysis (C, H, N)

Elemental analysis determines the mass percentage of each element in a compound. This technique is crucial for confirming the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of this compound with the molecular formula C₆H₆N₂O₄, the theoretical elemental composition can be calculated. man.ac.ukma.edu

Table 5: Theoretical Elemental Composition of this compound (C₆H₆N₂O₄)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 42.39 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.56 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.47 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 37.58 |

| Total | 170.124 | 100.00 |

Fluorine (F) is not present in this molecule.

Chromatographic Methods for Purity and Homogeneity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity and homogeneity of a synthesized compound. mdpi.com For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common method. umich.edusemanticscholar.org

In a typical setup, a C18 column would be used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like methanol (B129727) or acetonitrile. The sample is injected, and its components are separated based on their polarity. A pure sample of this compound should elute as a single, sharp, and symmetrical peak at a specific retention time. The presence of other peaks would indicate impurities. A Diode-Array Detector (DAD) or UV detector, set to a wavelength where the uracil ring absorbs (around 260 nm), is typically used for detection. The homogeneity of the peak can be further confirmed by coupling the HPLC system to a mass spectrometer (LC-MS). thepharmajournal.com

Advanced Techniques in Analytical Chemistry Applied to Uracil Derivatives

Modern analytical chemistry offers several advanced techniques that can provide deeper structural and quantitative insights into uracil derivatives. researchgate.net

Tandem Mass Spectrometry (MS/MS): This technique provides highly specific structural information by selecting a specific ion (like the molecular ion) and fragmenting it to observe its daughter ions. mdpi.com This is invaluable for confirming fragmentation pathways and distinguishing between isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS combines the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. labome.com LC-MS is the gold standard for quantifying low levels of nucleobase derivatives in complex biological matrices and for confirming the identity of chromatographic peaks. mdpi.com

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, which would be essential for unambiguously confirming the structure of a newly synthesized batch of this compound.

Advanced Separation Techniques: Methods like Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and higher resolution compared to conventional HPLC, which is beneficial for high-throughput analysis or separating complex mixtures of related derivatives. mdpi.com

These advanced methods, while not always necessary for routine characterization, are critical tools in nucleic acid research for detailed structural elucidation and sensitive quantification. tandfonline.comnih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model the behavior of electrons and nuclei in molecules. These calculations can predict a wide range of properties, including acid-base equilibria and electronic processes, which are fundamental to the chemical behavior of uracil (B121893) derivatives.

The acidity (pKa) of uracil and its derivatives is a critical parameter influencing their biological activity and chemical reactivity. Theoretical models have been developed to provide accurate numerical estimations of pKa values. researchgate.netnih.gov These computational schemes are essential for understanding how substituents, such as the acetic acid group at the C5 position, modulate the acidity of the uracil ring.

One comprehensive study on 5,6-substituted uracils compared three distinct theoretical models for pKa estimation. nih.gov The first model involved high-level calculations of gas-phase acidity combined with a correction for solvent effects. nih.gov The second approach simulated the first solvate shell of uracil explicitly with five water molecules within a polarizable continuum. researchgate.net The third and most computationally demanding model combined the strengths of the first two, using a high-level composite method while also accounting for both specific and nonspecific solvation. researchgate.netnih.gov

| Model | Gas-Phase Method | Solvation Approach | Key Feature |

|---|---|---|---|

| Model I | G3MP2B3 | Polarizable Continuum Model (PCM/SMD) | High-level gas-phase acidity with implicit solvent correction. |

| Model II | TPSS/aug-cc-pVTZ | Explicit (5 water molecules) + PCM | Accounts for both specific and nonspecific solvation in one step. |

| Model III | CBS-QB3 | Explicit (pentahydrate) + PCM | High-level composite method with comprehensive solvation. |

Gas-phase acidity calculations provide insight into the intrinsic molecular properties without the influence of a solvent. mdpi.com For uracil and its analogs, these studies have revealed multiple acidic sites, including the N1-H, N3-H, and even vinylic C-H protons. nih.govresearchgate.net Experiments using Fourier-transform ion cyclotron resonance mass spectrometry (FTMS) have determined the gas-phase acidities (ΔH°acid) for various sites on uracil derivatives. nih.gov For instance, the N1-H sites typically have ΔH°acid values of 331–333 kcal/mol, while the N3 sites are less acidic, with values between 347–352 kcal/mol. nih.govresearchgate.net Computational methods, such as the G3MP2B3 composite method, have been successfully used to calculate these gas-phase acidities, showing good agreement with experimental data. researchgate.netnih.gov These calculations are the first step in thermodynamic cycles used to determine pKa values in solution. researchgate.net

Solvent interactions play a crucial role in determining the acidity of molecules in solution. pitt.edu Computational models account for these interactions through two primary mechanisms: nonspecific and specific solvation. researchgate.netnih.gov

Nonspecific solvation refers to the long-range electrostatic interactions between the solute and the bulk solvent, which is treated as a continuous medium with a defined dielectric constant. nih.gov The Polarizable Continuum Model (PCM), particularly the version based on the Solvation Model Density (SMD), is widely used for this purpose. researchgate.netresearchgate.net This approach calculates the free energy of solvation, which is a key component in the theoretical estimation of pKa. researchgate.netresearchgate.net

Specific solvation involves direct, short-range interactions, most notably hydrogen bonds between the solute and individual solvent molecules. nih.gov To model these effects in uracil derivatives, a common approach is to include a discrete number of water molecules (e.g., forming a pentahydrate complex) around the solute in the quantum chemical calculation. researchgate.netnih.gov This "microsolvation" approach, often combined with a continuum model to represent the bulk solvent, provides a more accurate description of the local solvent environment and significantly improves the accuracy of pKa predictions. nih.govnih.gov

To achieve high accuracy in energy calculations, composite computational methods are frequently employed. These methods combine the results of several different levels of theory and basis sets to approximate the results of a much higher-level, computationally expensive calculation. For the study of uracil derivatives, methods like G3MP2B3 (Gaussian-3 theory using B3LYP geometries and frequencies) and CBS-QB3 (Complete Basis Set-QB3) have proven effective. researchgate.netnih.gov The G3MP2B3 method was used to calculate gas-phase acidities in one of the primary theoretical schemes for pKa estimation. nih.gov The more rigorous CBS-QB3 method was used in a highly accurate model that also incorporated both specific and nonspecific solvation effects. nih.gov

Despite the sophistication of modern computational methods, theoretical pKa calculations often exhibit systematic errors when compared to experimental values. researchgate.netnih.gov These deviations can arise from approximations inherent in the level of theory or the solvation model. To correct for these systematic errors and improve predictive accuracy, linear empirical regression relations are often applied. nih.gov By plotting the calculated pKa values against the experimental ones for a set of known uracil derivatives, a linear correlation can be established. This correlation is then used to correct the calculated pKa values for new compounds. Applying this technique to the three theoretical models for uracil derivatives significantly reduced the mean absolute deviations to between 0.23 and 0.28 pKa units, which corresponds to a very small energy difference of approximately 0.3 kcal/mol. researchgate.netnih.gov

Quantum chemical studies are also used to investigate charge transfer processes in uracil systems, which are fundamental to understanding their electronic behavior and potential role in biological processes like radiation damage. nih.gov One area of focus is the effect of solvation on the anion states of uracil. nih.gov Computational studies have investigated the π* shape resonances of uracil, which are temporary anion states formed by electron attachment. nih.gov Research combining scattering calculations with Monte Carlo simulations of uracil-water aggregates has shown that solvent molecules generally stabilize these anion states. nih.gov In many solute-water clusters, the lowest-lying π* resonance becomes a bound state, and the energies of these anion states are affected by the number and strength of hydrogen bonds. nih.gov Such stabilization and the spread of attachment energies could facilitate dissociative electron attachment, a key process in electron-induced DNA damage. nih.gov

Another relevant area is the study of radical cations. The gas-phase oxidation of the protonated uracil-5-yl radical cation has been studied using ion-trap mass spectrometry and quantum chemical calculations. core.ac.uk These studies elucidate reaction mechanisms, such as the addition of O2 followed by isomerization and the elimination of a hydroxyl radical, providing fundamental insights into the reactivity and charge distribution of radical species derived from uracil. core.ac.uk

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), HOMO/LUMO Analysis)

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the geometries, stabilities, and electronic characteristics of uracil and its derivatives. jocpr.combiorxiv.org DFT calculations, for instance, using the B3LYP functional, can determine optimized molecular structures, bond lengths, and angles in the ground state. researchgate.netnih.gov These computed parameters often show good agreement with experimental data, thereby validating the theoretical models. researchgate.net

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biorxiv.orgnih.gov These orbitals are crucial for understanding a molecule's chemical reactivity and its ability to donate or accept electrons. irjweb.com

HOMO: Represents the ability to donate an electron. For uracil derivatives, the HOMO is often localized over specific atoms, indicating nucleophilic or electron-donating sites. nih.gov

LUMO: Represents the ability to accept an electron, highlighting electrophilic or electron-accepting sites. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests that a molecule is more easily polarized and has higher chemical reactivity, which can correlate with greater bioactivity. biorxiv.orgirjweb.com Conversely, a large HOMO-LUMO gap implies high kinetic stability. irjweb.com For uracil derivatives, this energy gap can be influenced by solvent polarity and the nature of substituents on the pyrimidine (B1678525) ring. nih.gov

| Parameter | Significance in Uracil Systems | Typical Computational Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-31G*) researchgate.netrsc.org |

| HOMO Energy | Indicates the molecule's electron-donating capability (ionization potential). biorxiv.org | DFT nih.gov |

| LUMO Energy | Indicates the molecule's electron-accepting capability (electron affinity). biorxiv.org | DFT nih.gov |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap often implies higher reactivity. irjweb.com | DFT biorxiv.orgirjweb.com |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend theoretical investigations to complex biological environments, allowing for the study of dynamic processes and intermolecular interactions that are critical for biological function.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in drug discovery for identifying potential inhibitors of enzymes like Cyclin-Dependent Kinase 2A (CDK2A), a key regulator of the cell cycle. nih.gov

In studies involving uracil derivatives, docking simulations can elucidate how these molecules fit into the active site of a target protein. nih.gov The process involves generating various conformations of the ligand within the binding pocket and scoring them based on binding affinity. The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. researchgate.net For example, molecular docking of 2-thiouracil-5-sulfonamide derivatives has successfully endorsed their proper binding to CDK2A, explaining their observed anticancer activity. nih.gov Such studies provide a rational basis for designing more potent and selective inhibitors. nih.gov

| Docking Parameter | Description | Relevance to Uracil Derivatives |

|---|---|---|

| Binding Affinity/Score | An estimation of the binding energy (e.g., in kcal/mol) between the ligand and the protein. | Predicts the strength of inhibition; a lower score typically indicates stronger binding. |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and protein residues. | Identifies key interactions that stabilize the ligand-protein complex. researchgate.net |

| Binding Pose | The predicted 3D orientation of the ligand within the active site. | Reveals how the molecule orients itself to maximize favorable interactions. |

Nucleobases like uracil have a strong tendency to form non-covalent interactions, such as hydrogen bonds and π-stacking, which are fundamental to the structure of nucleic acids. rsc.orgresearchgate.net Understanding the thermodynamics of uracil dimer formation in an aqueous environment is crucial, as water can act as a competitor for hydrogen bonding. researchgate.net

Computational studies, often employing enhanced sampling techniques like well-tempered metadynamics simulations, are used to investigate the free energy surface of uracil dimers in explicit water solvent. rsc.orgrsc.orgresearcher.life These simulations can identify and classify all low-energy stable and metastable dimer configurations. rsc.org Research has shown that uracil dimers can exist in several states, including configurations with two hydrogen bonds (2H) and various stacked arrangements. rsc.orgresearchgate.net The simulations help quantify the balance between direct uracil-uracil interactions and the interactions of each monomer with the surrounding water molecules. researchgate.net Such studies are essential for understanding the self-organization of nucleobases in solution, a process relevant to both biological systems and the origins of life. researchgate.netnih.gov

The accuracy of molecular dynamics simulations depends heavily on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov Developing accurate force fields for nucleic acids and their components, like uracil, is challenging due to their complex and highly charged nature. nih.gov

Traditional nonpolarizable force fields, which use fixed atomic charges, have limitations in describing electrostatic interactions in diverse environments. nih.gov To address this, polarizable force fields, such as those based on the classical Drude oscillator model or the AMOEBA model, have been developed. nih.govnih.gov These advanced force fields explicitly account for electronic polarization, offering a more physically accurate representation of intermolecular interactions. nih.gov

The development process involves rigorous parameter optimization, where parameters are adjusted to reproduce a wide range of experimental data (e.g., crystallographic geometries, heats of sublimation) and high-level quantum mechanical calculations of interaction energies. nih.gov The validation of these force fields is performed by simulating complex systems and comparing the results with known experimental properties. nih.govnih.gov For uracil-based systems, the development of polarizable force fields represents a significant step toward more accurate and predictive simulations of nucleic acid structure and dynamics. nih.govresearchgate.net

Biochemical and Molecular Biological Research Perspectives

Structure-Activity Relationship (SAR) Studies

The biological activity of uracil (B121893) derivatives is profoundly influenced by the nature and position of chemical substituents on the pyrimidine (B1678525) ring. Research into new uracil-based bioactive agents is heavily focused on modifications at the N1, N3, C5, and C6 positions mdpi.com. These modifications can alter the molecule's size, shape, polarity, and ability to interact with biological targets, thereby tuning its therapeutic potential.

Modifications at the C5 position of the uracil ring are a cornerstone of developing derivatives with a wide spectrum of biological activities, including antiviral and antitumor effects mdpi.comnih.govresearchgate.net. The size and nature of the C5 substituent are critical in determining the metabolic fate of the compound nih.gov. For instance, small substituents like fluorine (as in 5-Fluorouracil) allow the molecule to act as a uracil isostere, whereas larger groups like iodo or bromo make the compound more analogous to thymine (B56734) nih.gov.

Studies on novel C5-substituted uracil derivatives of L-ascorbic acid have demonstrated that the type of group at this position significantly impacts cytostatic activity nih.govresearchgate.net. Aryl, alkenyl, and alkynyl substitutions have been explored, revealing that a 5-propynyl group resulted in the most potent cytostatic effects against a range of tumor cell lines, albeit with accompanying cytotoxicity to normal cells nih.govresearchgate.net. In contrast, a 5-(phenylethynyl) derivative showed a more selective, though less potent, inhibitory effect on tumor cells nih.govresearchgate.net. This highlights the delicate balance between potency and selectivity governed by the C5 substituent.

While the C5 position is crucial, substitutions at the N1 and N3 positions also play a significant role in defining the biological profile of uracil analogs. For example, 1-(benzyl)-5-(phenylamino)uracil derivatives have been identified as non-nucleoside inhibitors of viral polymerases, indicating that bulky aromatic groups at the N1 and C5 positions can confer novel mechanisms of action mdpi.comnih.gov. The synthesis of 1,5-disubstituted and N1/N3-substituted uracils is an active area of research to explore new therapeutic agents .

Table 1: Impact of C5-Substituents on the Biological Activity of Uracil Derivatives

| C5 Substituent | Compound Type | Observed Biological Activity | Reference |

|---|---|---|---|

| Propynyl | L-ascorbic acid conjugate | Pronounced cytostatic activity against multiple tumor cell lines (IC₅₀: 0.2-0.78 µM); also cytotoxic to normal fibroblasts. | nih.govresearchgate.net |

| Phenylethynyl | L-ascorbic acid conjugate | Selective, but slight, inhibitory effect against several tumor cell lines (IC₅₀: 55-108 µM); no cytotoxicity to normal fibroblasts. | nih.govresearchgate.net |

| Aryl/Alkenyl | L-ascorbic acid conjugate | Varied cytostatic and antiviral activities depending on the specific group. | nih.gov |

| Diazenyl | Uracil derivative | Potent and selective antileishmanial activity. | acs.org |

| Arylamino | 5'-norcarbocyclic derivative | Inhibition of HIV-1, herpes viruses, and mycobacteria. | mdpi.com |

The development of advanced uracil-based therapeutics often involves creating conjugates where the uracil moiety is attached to another molecule, such as an antibody or a targeting ligand, via a chemical linker. The linker's chemistry is critical as it must be stable in circulation but allow for specific release of the active uracil derivative at the target site nih.gov.

Linker technologies are broadly categorized as cleavable or non-cleavable broadpharm.com. Cleavable linkers are designed to release the payload in response to the specific microenvironment of a tumor cell. Common strategies include:

Acid-Sensitive Linkers : These linkers, often containing a hydrazone group, are hydrolyzed in the low pH environment of endosomes (pH 5-6) and lysosomes (pH ~4.8), releasing the drug inside the target cell broadpharm.com. Novel acid-cleavable linkers based on cyclic acetal motifs have also been developed for their high stability in plasma and rapid cleavage at acidic pH researchgate.net.

Enzyme-Sensitive Linkers : These utilize peptide sequences, such as the valine-citrulline (val-cit) dipeptide, which are recognized and cleaved by lysosomal proteases like cathepsin B that are overexpressed in many tumor cells broadpharm.comresearchgate.net.

Pharmacophore merging is a drug design strategy that combines the essential structural features of different bioactive molecules to create a new hybrid compound with enhanced or novel activity. In the context of uracil derivatives, this could involve merging the uracil scaffold with another pharmacophore known to interact with a specific biological target. For example, the design of some HIV inhibitors is based on a "four-point pharmacophore model" that defines key interaction regions (hydrophobic, hydrogen bond, and solvent-exposed) necessary for potent activity nih.gov. This approach allows for the rational design of novel uracil hybrids that can effectively bind to their intended targets nih.gov.

Investigation of Cellular and Molecular Mechanisms (non-clinical)

The therapeutic effects of uracil derivatives stem from their ability to interfere with fundamental cellular processes, including nucleotide metabolism, enzyme function, and cell cycle regulation.

A primary mechanism by which uracil derivatives exert their effects is by disrupting the biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA mdpi.com. Many C5-substituted uracil analogs function as antimetabolites that target thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) mdpi.comnih.gov.

Inhibition of TS leads to a depletion of the cellular dTMP pool and a corresponding accumulation of deoxyuridine triphosphate (dUTP) nih.govbiorxiv.org. This imbalance results in the erroneous incorporation of uracil into DNA during replication biorxiv.org. While cells possess repair mechanisms, such as the base excision repair (BER) pathway initiated by uracil DNA glycosylase (UDG), to remove this uracil, the persistent dUTP/dTTP imbalance can lead to futile repair cycles, DNA strand breaks, and ultimately, cell death biorxiv.orgresearchgate.net.

Beyond TS, other enzymes in nucleotide biosynthetic pathways can be targeted. For example, certain C-5-substituted diazenyl derivatives of uracil have been found to downregulate enzymes in the UMP biosynthesis pathway, such as orotidine-5'-phosphate decarboxylase (OMPDCase), in Leishmania donovani acs.org. Furthermore, uracil metabolism is linked to other pathways; in some organisms, uracil degradation is a source for the biosynthesis of coenzyme A researchgate.net.

The targeted inhibition of specific enzymes is a key molecular mechanism for many uracil-based compounds.

Thymidylate Synthase (TS): TS is a clinically validated target for cancer chemotherapy, and uracil derivatives are among its most important inhibitors mdpi.comnih.gov. Fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) are converted intracellularly into metabolites that compete with the natural substrate, dUMP, for the enzyme's active site nih.govmdpi.com. This competitive inhibition blocks the production of thymidylate, starves the cell of a necessary DNA precursor, and halts proliferation biorxiv.org. The combination of different TS inhibitors, such as raltitrexed and 5-FU, can even lead to synergistic inhibition of the enzyme and enhanced cancer cell killing mdpi.com.

Cyclin-Dependent Kinase 2A (CDK2A): Cyclin-dependent kinases are crucial regulators of cell cycle progression. Pyrimidine analogs have been successfully developed as CDK inhibitors nih.gov. A study focusing on novel 2-thiouracil-5-sulfonamide derivatives identified these compounds as potent inhibitors of CDK2A. This inhibition is believed to contribute to their ability to induce cell cycle arrest nih.gov. Computational docking studies have further supported that CDK2 can be a potential molecular target for uracil derivatives like 5-FU nih.gov.

The disruption of DNA synthesis and inhibition of key regulatory enzymes by uracil derivatives directly impacts the cell's ability to progress through its division cycle, often leading to cell growth arrest.

The inhibition of thymidylate synthase and subsequent uracil misincorporation into DNA triggers a DNA damage response, which can activate cell cycle checkpoints nih.gov. This frequently results in an arrest in the S-phase of the cell cycle, as the cell attempts to repair the DNA damage before proceeding with division biorxiv.orgresearchgate.net. Studies with TS inhibitors have repeatedly demonstrated a block in early S-phase nih.gov. For example, treatment of cancer cells with the uracil derivative 5-fluorodeoxyuridine (5-FdU) leads to an arrest in late G1 and early S phase, followed by the accumulation of cells in the sub-G1 population, which is indicative of cell death researchgate.netnih.gov.

However, the effects are not limited to the S-phase. A synthetic uracil derivative, (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU), was shown to induce cell cycle arrest in both the G0/G1 and G2/M phases in MCF-7 breast cancer cells nih.gov. This arrest was linked to the downregulation of cyclin D1 and Cdk1 proteins and the upregulation of the CDK inhibitors p21 and p27 nih.gov. Similarly, other uracil derivatives have been shown to induce G1 and S phase blocks nih.gov. The specific phase of arrest can depend on the chemical structure of the uracil derivative and the cellular context.

Table 2: Effects of Uracil Derivatives on Cell Cycle Progression

| Compound | Cell Line | Effect on Cell Cycle | Molecular Correlates | Reference |

|---|---|---|---|---|

| 5-fluorodeoxyuridine (5-FdU) | Various cancer cell lines | Arrest in late G1 and early S phase. | Inhibition of Thymidylate Synthase, DNA damage. | researchgate.netnih.gov |

| (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU) | MCF-7 (Breast Cancer) | Arrest in G0/G1 and G2/M phases. | Decreased cyclin D1 and Cdk1; Increased p21 and p27. | nih.gov |

| 5-Aminouracil (5-AU) | Allium cepa root meristems | Induction of abnormal M-phase cells. | DNA replication stress. | nih.gov |

| Thymidylate Synthase Inhibitors (General) | Human cell line | Arrest in early S-phase. | Depletion of TTP pools, DNA damage response. | nih.gov |

Induction of Cellular Differentiation (e.g., Erythroid Differentiation in K562 Cells)

Research into the biological activities of uracil derivatives has demonstrated their potential to induce cellular differentiation, a process of significant interest in cancer therapy. The human chronic myelogenous leukemia cell line, K562, is a widely utilized model for studying erythroid differentiation. nih.gov These cells can be prompted to differentiate into red blood cell precursors when treated with certain chemical agents. nih.gov

Studies on C(5) modified uracil derivatives have shown that these compounds can have antiproliferative effects and induce terminal erythroid differentiation in K562 cells. nih.gov This line of research aims to identify new drug candidates for chronic myelogenous leukemia that act by promoting differentiation rather than through cytotoxic effects. nih.gov

One study screened a series of C(5) modified uracil derivatives for their effects on K562 cell proliferation and erythroid differentiation. The findings indicated that specific structural modifications to the uracil ring are crucial for this biological activity. While some derivatives exhibited antiproliferative effects without inducing differentiation, others were capable of activating the full program of erythroid differentiation. nih.gov For instance, a thymine derivative with an n-octyl chain at the N(1) position was identified as a potent inducer of erythroid differentiation in K562 cells. nih.gov

The induction of erythroid differentiation is a key therapeutic strategy for certain hematological disorders. The ability of modified uracil compounds to trigger this process in K562 cells highlights a promising area for the development of novel anticancer agents that function by promoting the maturation of cancer cells into non-proliferating, terminally differentiated cells. nih.govnih.gov

Specific Target Interactions (e.g., APOBEC3 Enzyme Activity)

The APOBEC3 (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3) family of enzymes are cytidine deaminases that play a crucial role in the innate immune system by restricting retroviruses and retrotransposons. nih.gov These enzymes function by deaminating cytosine (C) to uracil (U) in single-stranded DNA (ssDNA), which can lead to G-to-A hypermutations in the viral genome, thereby inactivating the virus. nih.govnih.gov

The interaction between uracil-containing compounds and APOBEC3 enzymes is of significant interest. The enzymatic activity of APOBEC3 results in the formation of uracil within a DNA strand. nih.gov The subsequent processing of this uracil is a critical determinant of the biological outcome. The uracil can be removed by uracil DNA glycosylase, creating an abasic site, or it can serve as a template during DNA replication, leading to C-to-T transition mutations. nih.gov

While direct studies on the interaction of Uracil-5-ylacetic acid with APOBEC3 enzymes are not extensively documented in the reviewed literature, the broader context of uracil's role in the APOBEC3-mediated antiviral mechanism is well-established. The generation of uracil in viral ssDNA is the primary mechanism by which APOBEC3 enzymes exert their antiviral effect. nih.gov Understanding how uracil and its derivatives might influence the activity or recognition by these enzymes could offer new avenues for antiviral therapeutic strategies.

Antiviral Properties of Uracil-yl-acetic Acid Derivatives

Derivatives of uracil have been a cornerstone in the development of antiviral therapies. nih.gov Modifications at various positions of the uracil ring have led to the discovery of compounds with potent activity against a range of viruses. nih.govrsc.org Research into derivatives of Uracil-yl-acetic acid has revealed promising antiviral properties, particularly against enveloped viruses.

One area of investigation has focused on 5-(perylen-3-ylethynyl)uracil-1-acetic acid derivatives. rsc.orgresearchgate.net These compounds have been synthesized and evaluated for their activity against tick-borne encephalitis virus (TBEV). rsc.orgresearchgate.net By using the propargylamide of N3-Pom-protected 5-(perylen-3-ylethynyl)uracil acetic acid as a precursor, researchers have created a variety of derivatives, including ramified molecules with high antiviral efficacy. rsc.orgresearchgate.net Certain derivatives demonstrated remarkable potency, with EC50 values in the nanomolar range against TBEV in cell culture. rsc.org

The mechanism of action for some of these uracil derivatives is thought to be non-nucleosidic, potentially targeting the lipid membrane bilayer of the virion envelope. researchgate.net This class of antivirals, known as rigid amphipathic fusion inhibitors (RAFIs), represents a different approach compared to traditional nucleoside inhibitors that target viral polymerases. researchgate.net

Furthermore, various other uracil derivatives have been explored for their antiviral potential against viruses such as HIV. rjptonline.org The synthesis of new uracil analogues continues to be an active area of research in the quest for more effective and less toxic antiviral agents. rsc.org

Role as Building Blocks for Other Biologically Active Molecules

Uracil and its derivatives, including this compound, serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. nih.gov The pyrimidine scaffold of uracil is a common feature in many natural products and synthetic compounds with therapeutic applications. nih.gov Nucleobase moieties are frequently used in the development of drugs with anticancer, antibacterial, and antiviral properties. nih.gov

The functional groups on the uracil ring, such as the carboxylic acid group in this compound, provide convenient handles for chemical modification and the construction of more complex molecules. For example, uracil-1-malonic acid diethyl ester can be synthesized by alkylating 2,4-bis(trimethylsilyl) uracil with bromo-malonic acid diethyl ester. This intermediate can then be hydrolyzed to yield uracil-1-acetic acid. nih.gov

The synthesis of hybrid molecules, where a uracil derivative is combined with another active compound, is a strategy employed to enhance cell specificity, overcome drug resistance, and improve targeted drug delivery. nih.gov For instance, conjugates of uracil and 5-fluorouracil with the natural alkaloid colchicine (B1669291) have demonstrated significant antitumor activity. nih.gov Similarly, uracil-isatin hybrids have been evaluated for their anticancer properties. nih.gov

The adaptability of the uracil structure allows for its incorporation into diverse molecular architectures, leading to the discovery of novel compounds with a broad spectrum of biological activities. rsc.org This makes this compound and related compounds valuable starting materials in medicinal chemistry and drug discovery programs.

Q & A

Q. How should researchers handle missing data in longitudinal studies involving this compound?

- Methodological Answer : Apply multiple imputation (e.g., MICE algorithm) for datasets with <20% missingness. For higher missingness, use pattern-mixture models to assess potential bias. Document all imputation procedures in supplementary materials .

Conflict Resolution and Peer Review

Q. What criteria should guide the selection of this compound studies for meta-analysis?

Q. How can researchers address peer-review critiques about the mechanistic ambiguity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products